D-galactaro-1,4-lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

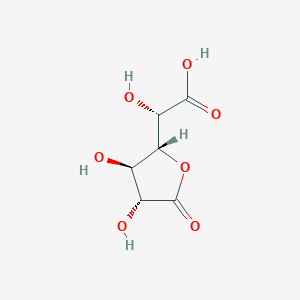

D-galactaro-1,4-lactone is a delta-lactone that is D-galactono-1,4-lactone in which the hydroxy group at position 6 has been oxidised to the corresponding carboxylic acid. It is a delta-lactone and an aldarolactone. It derives from a D-galactono-1,4-lactone. It is a conjugate acid of a this compound(1-).

Applications De Recherche Scientifique

Introduction to D-Galactaro-1,4-Lactone

This compound is a lactonic compound derived from the oxidation of d-galacturonate, a prominent component of pectin found in plant cell walls. This compound plays a significant role in various biochemical pathways, particularly in the degradation of pectin by certain bacteria, such as Agrobacterium tumefaciens. The enzymatic conversion of d-galacturonate to this compound is crucial for microbial metabolism and has implications for biotechnological applications.

Enzymatic Reactions Involving this compound

- Cycloisomerization : this compound undergoes cycloisomerization to form 2-keto-3-deoxy-L-threo-hexarate, a reaction catalyzed by this compound cycloisomerase. This enzyme is part of the enolase superfamily and exhibits unique catalytic mechanisms distinct from other members of this family .

- Pathway Utilization : In A. tumefaciens, d-galacturonate serves as a sole carbon source, undergoing a five-step degradation pathway that includes the conversion of d-galacturo-1,5-lactone to this compound via d-galactarolactone isomerase (GLI) . This pathway highlights the compound's significance in microbial metabolism and potential applications in bioconversion processes.

Structural Insights

The structural elucidation of enzymes involved in these pathways has been achieved through techniques like X-ray crystallography. For instance, the active site of this compound cycloisomerase was characterized at a resolution of 1.6 Å, revealing critical interactions that facilitate substrate binding and catalysis .

Biotechnology and Industrial Applications

This compound's role in the degradation of pectin opens avenues for its application in:

- Biofuel Production : Utilizing plant biomass rich in pectin for biofuel generation through microbial fermentation processes.

- Bioremediation : Employing A. tumefaciens strains that metabolize pectin-derived compounds to detoxify environments contaminated with organic pollutants.

Pharmaceutical Applications

Research indicates that compounds derived from pectin degradation may exhibit bioactive properties:

- Antioxidant Activity : Investigations into the metabolic products resulting from pectin degradation suggest potential antioxidant effects that could be harnessed for health-related applications .

- Therapeutic Potential : The enzymatic pathways involving this compound could lead to the development of new therapeutic agents targeting metabolic disorders or cancer through modulation of metabolic pathways.

Food Industry

The ability to utilize plant-derived polysaccharides could have implications for food processing:

- Texture Modification : this compound and its derivatives may be explored as natural additives to modify texture and stability in food products.

- Preservation Techniques : The antimicrobial properties associated with certain metabolites derived from pectin degradation could be advantageous in food preservation strategies.

Case Study 1: Pectin Degradation by A. tumefaciens

Research has demonstrated that A. tumefaciens can effectively degrade pectin using a series of enzymes including GLI and cycloisomerases. This study highlighted the efficiency of these bacteria in converting waste biomass into valuable intermediates like α-ketoglutarate, which is pivotal in various biochemical cycles .

Case Study 2: Enzyme Characterization and Applications

The characterization of d-galactarolactone isomerase (GLI) revealed its unique ability to catalyze lactone isomerization rather than hydrolysis. This specificity indicates potential applications in synthetic organic chemistry where selective transformations are desired .

Propriétés

Formule moléculaire |

C6H8O7 |

|---|---|

Poids moléculaire |

192.12 g/mol |

Nom IUPAC |

(2S)-2-[(2R,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C6H8O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h1-4,7-9H,(H,10,11)/t1-,2-,3+,4-/m1/s1 |

Clé InChI |

XECPAIJNBXCOBO-LKELSTGYSA-N |

SMILES isomérique |

[C@H]1([C@H](C(=O)O[C@H]1[C@@H](C(=O)O)O)O)O |

SMILES canonique |

C1(C(C(=O)OC1C(C(=O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.